molecular formula C17H11ClN4 B12904456 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-78-0

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12904456
CAS No.: 87412-78-0
M. Wt: 306.7 g/mol
InChI Key: XSDUKHHTKFSTQR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the prominent pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisosteric replacement for purine nucleotides and a milestone scaffold in kinase inhibitor research . This core structure is known to possess various biological activities, including significant antiproliferative, antiparasitic, and antimicrobial effects . This class of compounds is of high interest in oncology research, particularly for developing targeted cancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as potent inhibitors of essential cancer targets, including receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Their mechanism of action often involves mimicking the ATP cofactor, allowing them to compete for binding at the kinase domain and thereby disrupting signal transduction pathways that are critical for tumor survival, growth, and metastasis . Research into analogs has shown they can induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression, leading to DNA fragmentation . The specific substitution pattern of this compound, featuring phenyl and chlorophenyl groups, is designed to interact with key hydrophobic regions in the enzyme's binding pocket, a common pharmacophoric feature for enhancing potency and selectivity in kinase inhibitors . Please Note: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and/or purity and for all subsequent uses of the material.

Properties

CAS No.

87412-78-0

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-15-9-5-4-8-13(15)16-14-10-21-22(17(14)20-11-19-16)12-6-2-1-3-7-12/h1-11H

InChI Key

XSDUKHHTKFSTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrazolo[3,4-d]pyrimidin-4-one Precursors

A common approach starts with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one which undergoes chlorination at the 4-position using phosphorous oxychloride (POCl3) in the presence of a base such as trimethylamine . This reaction yields the corresponding 4-chloro derivative :

  • Reaction conditions: reflux with POCl3 and trimethylamine.
  • Outcome: 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.
  • This intermediate is versatile for further substitution reactions.

Hydrazinolysis and Subsequent Condensation

The 4-chloro intermediate can be subjected to hydrazinolysis under reflux to form a hydrazinyl derivative, which then undergoes condensation with aromatic aldehydes or ketones to yield various substituted pyrazolo[3,4-d]pyrimidines:

  • Hydrazinolysis: reflux with hydrazine hydrate.
  • Condensation: reaction with aromatic aldehydes or acetophenones.
  • This method allows the introduction of diverse aryl groups at the 4-position.

Cyclization via Vilsmeier Reagent and One-Flask Synthesis

A highly efficient one-flask synthesis involves:

  • Reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) to form Vilsmeier reagents in situ.
  • Subsequent addition of hexamethyldisilazane (NH(SiMe3)2) promotes heterocyclization to form the pyrazolo[3,4-d]pyrimidine core.
  • This method achieves yields of 56–91% and is adaptable to various N1-substituted pyrazoles, including those bearing 2-chlorophenyl groups.
  • The reaction is typically conducted in N,N-dimethylformamide (DMF) at 50–80 °C with monitoring by TLC.

Cyclization from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

Another approach involves:

  • Refluxing 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with formic acid for 12 hours.
  • This leads to cyclization forming 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones.
  • Subsequent chlorination or substitution at the 4-position can introduce the 2-chlorophenyl group.
  • Yields range from 68% to 89% depending on conditions.

Nucleophilic Aromatic Substitution on 4-Chloropyrazolo[3,4-d]pyrimidines

  • 4-Chloropyrazolo[3,4-d]pyrimidines can be reacted with arylamines or arylhydrazines to substitute the chlorine atom with aryl groups.
  • This method is useful for introducing the 2-chlorophenyl substituent at the 4-position.
  • Reaction conditions typically involve reflux in methanol or ethanol for several hours.
  • Yields reported are in the range of 68–85%.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Chlorination of pyrazolo[3,4-d]pyrimidin-4-one 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one POCl3, trimethylamine, reflux Not specified Produces 4-chloro intermediate for further reactions
Hydrazinolysis and condensation 4-chloro derivative Hydrazine hydrate, aromatic aldehydes/ketones, reflux Moderate to high Versatile for diverse substitutions
One-flask Vilsmeier amidination and heterocyclization 5-aminopyrazoles PBr3, DMF, NH(SiMe3)2, 50–80 °C 56–91 Efficient, high-yielding, adaptable to various substituents including 2-chlorophenyl
Cyclization from pyrazole-carbonitriles 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles Formic acid, reflux 12 h 68–89 Straightforward, scalable
Nucleophilic aromatic substitution 4-chloropyrazolo[3,4-d]pyrimidines Arylamines or arylhydrazines, reflux in MeOH/EtOH 68–85 Direct substitution to introduce 2-chlorophenyl group

Detailed Research Findings and Notes

  • The chlorination step using POCl3 is critical for activating the 4-position for nucleophilic substitution, enabling the introduction of the 2-chlorophenyl group.
  • The one-flask synthesis method combining Vilsmeier reagent formation and heterocyclization is notable for its operational simplicity and high yields, making it attractive for industrial applications.
  • Hydrazinolysis followed by condensation allows for structural diversity but may require careful control of reaction conditions to avoid side products.
  • The nucleophilic aromatic substitution on 4-chloropyrazolo[3,4-d]pyrimidines is a reliable method to install aryl groups, including 2-chlorophenyl, with good yields and straightforward purification.
  • The choice of solvent, temperature, and reagent equivalents significantly influences the yield and purity of the final product in all methods.
  • Some synthetic routes involve multi-step processes with intermediate isolations, while others (like the one-flask method) streamline the synthesis, reducing waste and time.

Chemical Reactions Analysis

Chlorination and Nucleophilic Substitution

The 4-position is highly reactive toward nucleophilic substitution due to electron withdrawal by the pyrimidine nitrogen atoms.

Chlorination

  • Reaction : Treatment of 4-hydroxy precursors with POCl₃/PCl₅ produces 4-chloro intermediates .

    4-OHPOCl3/PCl54-Cl(Yield: 82–89%)[5][6]\text{4-OH} \xrightarrow{\text{POCl}_3/\text{PCl}_5} \text{4-Cl} \quad (\text{Yield: 82–89\%}) \quad \text{[5][6]}

Displacement with Amines

  • Example : Reaction with aniline at room temperature yields 4-anilino derivatives :

    4-Cl+PhNH24-NHPh(Yield: 78%)[5]\text{4-Cl} + \text{PhNH}_2 \rightarrow \text{4-NHPh} \quad (\text{Yield: 78\%}) \quad \text{[5]}

Condensation with Carbonyl Compounds

The hydrazinyl group at the 4-position facilitates Schiff base formation:

Aldehyde Condensation

  • Reaction : Hydrazinyl intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones :

    4-NHNH2+RCHO4-N=CHR(Yield: 65–88%)[1][6]\text{4-NHNH}_2 + \text{RCHO} \rightarrow \text{4-N=CHR} \quad (\text{Yield: 65–88\%}) \quad \text{[1][6]}

Ketone Condensation

  • Example : Reaction with acetophenone yields open-chain Schiff bases :

    4-NHNH2+PhCOCH34-N=C(Ph)CH3(Yield: 72%)[1]\text{4-NHNH}_2 + \text{PhCOCH}_3 \rightarrow \text{4-N=C(Ph)CH}_3 \quad (\text{Yield: 72\%}) \quad \text{[1]}

Heterocyclization to Fused Systems

The scaffold undergoes cyclization to form tricyclic derivatives:

Triazolo-Pyrimidine Formation

  • Reaction : Treatment with triethyl orthoformate yields pyrazolo-triazolopyrimidines :

    4-NHNH2HCO(OEt)3Triazolo-Fused Derivative(Yield: 81%)[1]\text{4-NHNH}_2 \xrightarrow{\text{HCO(OEt)}_3} \text{Triazolo-Fused Derivative} \quad (\text{Yield: 81\%}) \quad \text{[1]}

Pyrrolidine-Dione Adducts

  • Example : Reaction with dihydrofuran-2,5-dione forms pyrrolidine-2,5-dione derivatives :

    4-NHNH2+O=C-(CH2)2-C=OPyrrolidine-Dione Adduct(Yield: 68%)[1]\text{4-NHNH}_2 + \text{O=C-(CH}_2\text{)}_2\text{-C=O} \rightarrow \text{Pyrrolidine-Dione Adduct} \quad (\text{Yield: 68\%}) \quad \text{[1]}

Alkylation and Arylation

The N1-phenyl group and pyrimidine nitrogens are sites for alkylation/arylation:

N-Alkylation

  • Reagents : Methyl iodide or propargyl bromide under phase-transfer catalysis (PTC) .

    N-H+R-XDMF, PTCN-R(Yield: 74–89%)[4]\text{N-H} + \text{R-X} \xrightarrow{\text{DMF, PTC}} \text{N-R} \quad (\text{Yield: 74–89\%}) \quad \text{[4]}

Suzuki Coupling

  • Application : Introduction of aryl groups at the 6-position via Pd-catalyzed cross-coupling :

    6-Br+Ar-B(OH)2Pd(PPh3)46-Ar(Yield: 62%)[10]\text{6-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Ar} \quad (\text{Yield: 62\%}) \quad \text{[10]}

Biological Activity-Driven Modifications

As a CDK2 inhibitor, strategic modifications enhance potency:

  • 6-Substitution : Phenoxy or thioether groups improve ATP-binding site affinity .

  • 4-Substitution : Bulky aryl groups (e.g., 2-chlorophenyl) optimize hydrophobic interactions .

Structure-Activity Relationship (SAR) Highlights :

PositionModificationEffect on CDK2 Inhibition (IC₅₀)Source
42-Chlorophenyl0.18 μM
62,4-Difluorophenoxy0.22 μM

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions that include cyclization processes. Various synthetic pathways have been developed to optimize yield and purity. For instance, one method involves the reaction of 5-aminopyrazoles with N,N-substituted amides under specific conditions to yield pyrazolo[3,4-d]pyrimidines in good yields .

Table 1: Synthesis Methods Overview

MethodDescriptionYield
One-Flask SynthesisInvolves Vilsmeier amidination and heterocyclizationHigh
Multi-Step SynthesisSequential reactions with various reagentsModerate to High

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold. In vitro evaluations have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that a specific derivative demonstrated potent activity against breast cancer cells, suggesting its potential as an anticancer agent .

ActivityTargetReference
AntitumorBreast Cancer Cells
Cell Cycle ArrestVarious Cancer Lines

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives are being explored for:

  • Anti-inflammatory properties : Some studies suggest that pyrazolo[3,4-d]pyrimidines may modulate inflammatory pathways.
  • Antiviral activity : Preliminary research indicates potential efficacy against certain viral infections.

Case Studies and Research Findings

Several case studies have been documented that illustrate the effectiveness of this compound in various applications:

  • Case Study on Anticancer Properties : A comparative study involving multiple derivatives showed that modifications at the phenyl ring significantly impacted the compound's cytotoxicity against lung and liver cancer cell lines.
  • Research on Anti-inflammatory Effects : In a model of acute inflammation, a derivative of pyrazolo[3,4-d]pyrimidine exhibited reduced edema and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position 4) Melting Point (°C) Key Biological Activity Reference
4-(Isobutylthio)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10) Isobutylthio 80–83 Anticancer (screened)
4-(2-Chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3b) 2-Chlorophenyl, Benzothiazole Not reported Antibacterial (P. aeruginosa)
4-Benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (13a) Benzyl 100–101 Byproduct in C–C bond cleavage
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chloro Not reported Intermediate in synthesis
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-chromene-3-carbonitrile 2-Chlorophenyl (chromene core) Not reported Cytotoxic (A-549, HT-29 cell lines)

Key Observations :

  • Substituent Position and Bioactivity: The 2-chlorophenyl group at position 4 (as in compound 3b) enhances antibacterial activity against P. aeruginosa , whereas the 2-chlorobenzylidene group in a chromene derivative () demonstrates cytotoxicity against cancer cells, suggesting substituent position and core structure critically influence target specificity .
  • Synthetic Reactivity : Chlorination of the pyrazolo[3,4-d]pyrimidin-4-one core () yields 4-chloro derivatives, which are reactive intermediates for further functionalization. In contrast, the 2-chlorophenyl group in the target compound may confer stability or direct electrophilic substitution patterns .
  • Physical Properties : Thioether-substituted derivatives (e.g., compound 10) exhibit lower melting points (80–83°C) compared to benzyl or aryl-substituted analogs, likely due to reduced crystallinity from flexible alkyl chains .

Anticancer Potential

  • The chromene-based analog with a 2-chlorophenyl substituent () showed superior cytotoxicity to doxorubicin in A-549 and HT-29 cell lines, highlighting the importance of chlorine in enhancing bioactivity .

Antibacterial Activity

  • Compound 3b (4-(2-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) exhibited significant inhibition of P. aeruginosa, likely due to the electron-withdrawing chloro group improving membrane permeability .

Biological Activity

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by various studies and data tables.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. The general synthetic pathway includes:

  • Formation of Pyrazole Core : Starting with phenyl hydrazine and appropriate carbonyl compounds.
  • Chlorination : Introduction of the 2-chloro substituent via electrophilic substitution.
  • Cyclization : Formation of the pyrimidine ring through cyclization reactions.

A specific synthesis method has been documented where various alkylating agents are used to modify the pyrazole core to yield the desired compound with good yields (up to 91%) .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Colorectal Carcinoma (HCT 116)
  • Human Hepatocellular Carcinoma (HepG2)
  • Breast Cancer (MCF-7)

The antiproliferative activity was assessed using the MTT assay, revealing IC50 values ranging from 22.7 to 40.75 µM for different derivatives .

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of key kinases associated with cancer progression:

  • AKT Signaling Pathway : The compound has shown low micromolar activity against AKT2/PKBβ, a critical player in oncogenic signaling pathways . Inhibition of this pathway correlates with reduced cell viability in glioblastoma models.

Selectivity and Safety

Importantly, studies have reported that while exhibiting potent anticancer activity, this compound demonstrates significantly lower cytotoxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with traditional chemotherapeutics .

Data Tables

Cell Line IC50 (µM) Selectivity Index Remarks
HCT 11622.7HighComparable to sunitinib
HepG230.0ModerateEffective against liver cancer cells
MCF-740.75HighTargeting breast cancer

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Case Study on Glioblastoma : A study evaluating the effects of various derivatives on patient-derived glioblastoma stem cells found that specific modifications to the pyrazolo structure enhanced both potency and selectivity against malignant cells while sparing normal cells .
  • Anticancer Drug Development : A lead optimization approach focused on developing novel analogues of pyrazolo compounds has shown promise as antileukemia agents in preclinical models .

Q & A

Q. What are the common synthetic routes for 4-(2-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, and how do reaction conditions influence yields?

Answer: The compound is typically synthesized via multi-step reactions involving condensation, cyclization, or substitution. For example, derivatives can be prepared by reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with substituted acid chlorides or isocyanates in solvents like dichloromethane or acetonitrile under reflux. Yields (e.g., 62–75%) depend on stoichiometry, solvent polarity, and temperature control. IR and <sup>1</sup>H NMR are critical for confirming functional groups and regioselectivity .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize the structural integrity of this compound?

Answer: <sup>1</sup>H NMR in DMSO-d6 reveals aromatic protons (δ 7.21–8.56 ppm), pyrimidine CH (δ 8.35 ppm), and exchangeable NH protons (D2O exchange). IR spectra show peaks for C=O (1650–1700 cm<sup>−1</sup>) and NH stretches (3200–3400 cm<sup>−1</sup>). Mass spectrometry (e.g., m/z 384 [M<sup>+</sup>]) confirms molecular weight .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations enhance the design of pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR tyrosine kinase?

Answer: MD simulations (e.g., 50 ns runs) assess protein-ligand stability by calculating root-mean-square deviation (RMSD) and fluctuations (RMSF). For instance, compound 6b showed 91% EGFR-TK inhibition due to hydrogen bonding with Met793. Simulations validate binding modes and guide structural modifications to improve affinity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Answer: Discrepancies arise from substituent positioning (e.g., 4-amino vs. 4-cyclopentylamino groups) or assay conditions. Cross-validation using in vitro cytotoxicity (e.g., MCF-7 and A-549 cell lines) and in silico docking (e.g., AutoDock Vina) clarifies structure-activity relationships. For example, 8a and 9f show divergent IC50 values due to electronic effects .

Q. How are regioselectivity challenges addressed during the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines?

Answer: Regioselectivity is controlled via directing groups or catalyst choice. For instance, using 2-chloroacetyl chloride with sodium acetate in DMF ensures substitution at the piperazine nitrogen, avoiding side reactions. Reaction monitoring via TLC and HPLC ensures purity .

Q. What methodologies optimize the anti-inflammatory activity of 4-(2-chlorophenyl)-1-phenyl derivatives?

Answer: Activity is enhanced by introducing urea/thiourea moieties (e.g., compound 9a-d ) or benzoyl groups (e.g., 10a-e ). In vivo COX-2 inhibition assays and molecular docking (e.g., with PDB: 1CX2) identify key interactions. Substituents like methoxy groups improve solubility and binding .

Q. How do solvent and catalyst systems impact one-pot multicomponent syntheses of pyrazolo[3,4-d]pyrimidines?

Answer: Polar aprotic solvents (e.g., DMF) with bases like triethylamine facilitate four-component reactions (e.g., hydrazines + aldehydes). Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h) and improves yields (up to 85%). X-ray crystallography confirms product regiochemistry .

Data Analysis & Experimental Design

Q. What analytical approaches validate the purity of synthesized derivatives, especially for chiral centers?

Answer: Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers. HRMS (ESI) confirms exact mass (e.g., m/z 445.1346 for fluorinated analogs). Purity >95% is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How are cytotoxicity assays designed to minimize off-target effects in pyrazolo[3,4-d]pyrimidine drug candidates?

Answer: Dose-response curves (0.1–100 μM) in primary cells (e.g., embryonic chick hepatocytes) and cancer lines (e.g., A-549) identify selective toxicity. Counter-screening against healthy cells (e.g., HEK293) and mitochondrial toxicity assays (e.g., MTT) ensure specificity. Compounds like 16 show low cytotoxicity despite high efficacy .

Q. What computational tools predict metabolic stability of 4-(2-chlorophenyl)-1-phenyl derivatives?

Answer: In silico tools like SwissADME predict metabolic hotspots (e.g., CYP3A4-mediated oxidation). Substituents like trifluoromethyl groups reduce metabolic clearance. Experimental validation uses microsomal stability assays (human liver microsomes, NADPH cofactor) .

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